molecular formula C14H14O4 B2385999 6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one CAS No. 951626-31-6

6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B2385999
CAS No.: 951626-31-6
M. Wt: 246.262
InChI Key: HEHXCMGRMMXWKZ-UHFFFAOYSA-N
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Description

6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol It is a derivative of chromen-2-one, which is a core structure in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetyl group can produce an alcohol.

Scientific Research Applications

6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within cells. The compound’s hydroxyl and acetyl groups allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

6-acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    3-acetyl-7-hydroxy-2H-chromen-2-one: This compound has a similar structure but lacks the additional methyl groups.

    7-hydroxy-4-methylcoumarin: This is a precursor in the synthesis of this compound and shares some chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-acetyl-7-hydroxy-3,4,8-trimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-6-7(2)14(17)18-13-8(3)12(16)11(9(4)15)5-10(6)13/h5,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHXCMGRMMXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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